

AT-0174 Demonstrates Synergistic Efficacy with Standard-of-Care in Preclinical Cancer Models

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Compound of Interest

Compound Name: AT-0174

Cat. No.: B12377881

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MELBOURNE, Australia – Antido Therapeutics' novel dual inhibitor of IDO1 and TDO2, **AT-0174**, shows promising synergistic anti-tumor activity when combined with standard-of-care therapies in preclinical models of glioblastoma and platinum-resistant non-small cell lung cancer (NSCLC). These findings, detailed in recent publications, highlight the potential of **AT-0174** to overcome resistance to current treatments and enhance anti-tumor immunity.

AT-0174 is an orally active agent that targets two key enzymes, indoleamine 2,3-dioxygenase-1 (IDO1) and tryptophan-2,3-dioxygenase-2 (TDO2), which are implicated in tumor immune evasion.[1] By inhibiting these enzymes, **AT-0174** aims to reverse the immunosuppressive tumor microenvironment. The compound is currently in Phase I clinical development for a range of advanced solid tumors.[2][3]

Glioblastoma: Overcoming Temozolomide Resistance

In an orthotopic mouse model of glioblastoma, **AT-0174**, when administered in combination with the standard-of-care chemotherapy temozolomide, significantly improved survival and delayed tumor growth compared to temozolomide alone.[4][5] While temozolomide treatment alone led to an increase in immunosuppressive regulatory T cells (Tregs), the addition of **AT-0174** counteracted this effect, leading to a decrease in Treg infiltration and an increase in cytotoxic CD8+ T cells within the tumor.[6] Notably, **AT-0174** as a monotherapy did not show a

significant effect on tumor growth or survival, underscoring its potential as a combination therapy.[\[4\]](#)[\[6\]](#)

Efficacy of AT-0174 in an Orthotopic Glioblastoma Model

Treatment Group	Median Survival	Key Immunological Changes
Vehicle Control	Not specified	Baseline immune profile
Temozolomide (8 mg/kg IP)	Improved vs. Control	Increased CD4+ Treg infiltration
AT-0174 (120 mg/kg/day PO)	No significant effect	Reduced Tregs, increased CD8+ T cells
Temozolomide + AT-0174	Significantly improved vs. Temozolomide alone	Decreased CD4+ Treg infiltration, elevated CD8+ T cell expression

Data sourced from a study in an orthotopic GL261 mouse model of glioblastoma.[\[4\]](#)[\[6\]](#)

Non-Small Cell Lung Cancer: Enhancing Anti-Tumor Immunity

In a syngeneic mouse model of platinum-resistant NSCLC, **AT-0174** demonstrated superior anti-tumor effects compared to a selective IDO1 inhibitor.[\[7\]](#)[\[8\]](#) Treatment with **AT-0174** led to a significant suppression of tumor growth, which was associated with an enhanced anti-tumor immune response.[\[7\]](#) This included an increase in the frequency of NK and CD8+ T cells, which are crucial for killing cancer cells, and a reduction in immunosuppressive Tregs and myeloid-derived suppressor cells (MDSCs).[\[7\]](#)[\[9\]](#)

Furthermore, the combination of **AT-0174** with an anti-PD1 antibody resulted in profound anti-tumor growth and improved immunity in cisplatin-resistant tumors, leading to extended overall survival in mice.[\[7\]](#)

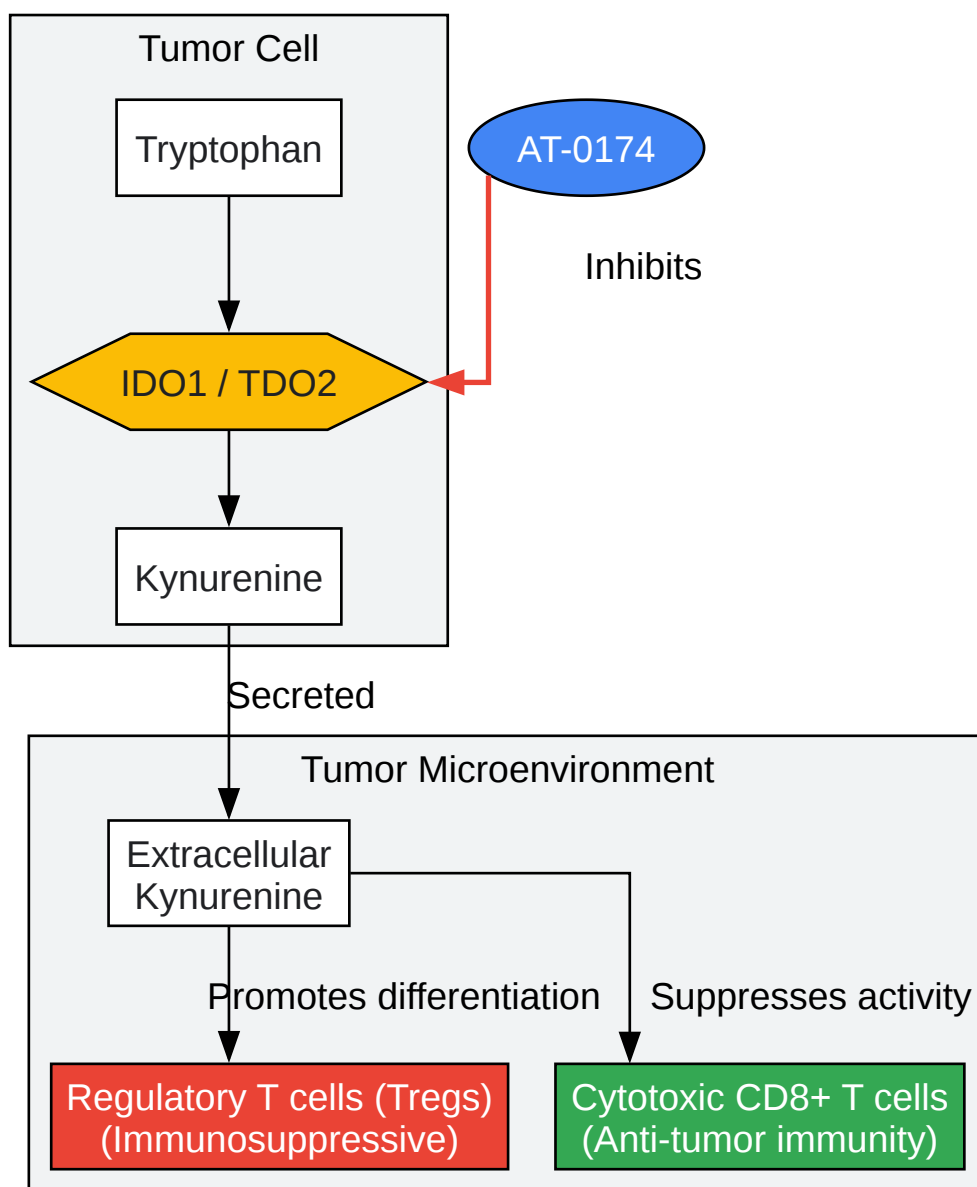
Immunological Effects of AT-0174 in a Platinum-Resistant NSCLC Model

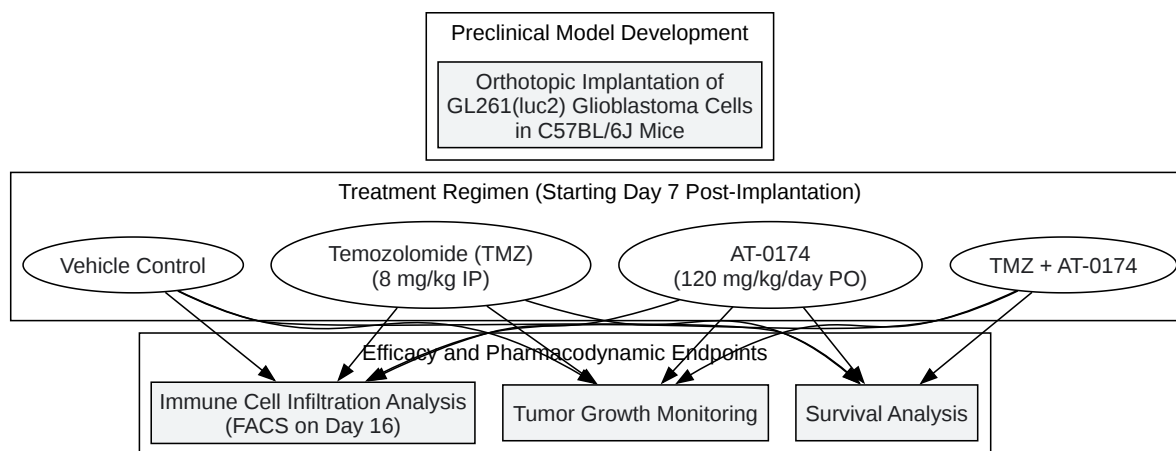
Treatment Group	Key Immunological Changes
Selective IDO1 Inhibitor	Attenuated tumor growth, but led to an upregulation of TDO2
AT-0174 (170 mg/kg PO)	Greater tumor growth suppression than IDO1 inhibitor alone; Enhanced frequency of NK and CD8+ T cells; Reduction in Tregs and MDSCs
AT-0174 + anti-PD1 Antibody	Profound anti-tumor growth and improved immunity; Extended overall survival

Data sourced from a study in a syngeneic mouse model of cisplatin-resistant Lewis lung carcinoma.[\[7\]](#)[\[8\]](#)

Signaling Pathway and Experimental Workflow

The efficacy of **AT-0174** is rooted in its ability to modulate the kynurenine pathway, a critical metabolic route that cancer cells exploit to create an immunosuppressive environment.





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